2-(3-Chlorobenzene-1-sulfonyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61174-33-2 |
|---|---|
Molecular Formula |
C12H10ClNO2S |
Molecular Weight |
267.73 g/mol |
IUPAC Name |
2-(3-chlorophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H10ClNO2S/c13-9-4-3-5-10(8-9)17(15,16)12-7-2-1-6-11(12)14/h1-8H,14H2 |
InChI Key |
WJFXKLJDRWCCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 2-(3-Chlorobenzene-1-sulfonyl)aniline
The retrosynthetic analysis of this compound commences with the disconnection of the sulfonamide bond (S-N bond). This is a standard and logical disconnection for sulfonamides, leading to two key precursors: an amine and a sulfonyl chloride. In this specific case, the disconnection of the S-N bond in the target molecule yields 2-chloroaniline (B154045) and 3-chlorobenzenesulfonyl chloride. This approach simplifies the synthesis into the preparation of these two precursor molecules and their subsequent coupling.
Figure 1: Retrosynthetic Analysis of this compound
Precursor Synthesis Strategies
The successful synthesis of the target compound is contingent on the efficient preparation of its precursors.
Synthesis of 3-Chlorobenzenesulfonyl Chloride from Relevant Starting Materials
3-Chlorobenzenesulfonyl chloride is a critical precursor in this synthesis. solubilityofthings.com It is a colorless to pale yellow liquid with a molar mass of 211.07 g/mol . sigmaaldrich.com This compound is typically synthesized through the chlorosulfonation of chlorobenzene (B131634). One common method involves the dropwise addition of chlorobenzene to chlorosulfonic acid, followed by treatment with thionyl chloride to yield 3-chlorobenzenesulfonyl chloride. prepchem.com Another established method is the reaction of sodium benzenesulfonate (B1194179) with phosphorus pentachloride or phosphorus oxychloride. orgsyn.org The reaction with chlorosulfonic acid on benzene (B151609) is also a viable route. orgsyn.org
Table 1: Physical and Chemical Properties of 3-Chlorobenzenesulfonyl Chloride
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H4Cl2O2S | sigmaaldrich.com |
| Molar Mass | 211.07 g/mol | sigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 102-104 °C/1 mmHg | sigmaaldrich.com |
Preparation of 2-Chloroaniline Derivatives
2-Chloroaniline is the second key precursor. It is a clear amber liquid with an amine odor. nih.gov The preparation of 2-chloroaniline can be achieved through various methods, including the reduction of 2-chloronitrobenzene. Catalytic hydrogenation is a common industrial method for this transformation. Additionally, processes for the preparation of 2-chloroanilines from other precursors have been developed, such as the hydrolysis of N-(2-chlorophenyl)acetamide. google.com The synthesis of sulfonated derivatives of fluoroanilines, which shares methodological similarities, has been achieved through reactions with amidosulfonic acid or through a sequence of nitration, sulfonation, and reduction. lookchem.com
Direct Sulfonylation Approaches for Amine Functionalization
The direct sulfonylation of 2-chloroaniline with 3-chlorobenzenesulfonyl chloride is the final and crucial step in the synthesis of this compound. This reaction falls under the general class of S-N bond formation reactions. thieme-connect.com
Optimization of Reaction Conditions and Yields (e.g., solvent-free, catalytic methods)
The optimization of reaction conditions is paramount for achieving high yields and purity of the final product. Traditional methods often require a base to neutralize the hydrochloric acid generated during the reaction. However, modern approaches have focused on developing more efficient and environmentally benign procedures.
Solvent-free and catalyst-free conditions have been explored for the sulfonylation of amines. For instance, microwave irradiation has been utilized to synthesize sulfonamides from amines and sulfonyl chlorides in excellent yields and short reaction times, offering a greener alternative to conventional heating. researchgate.net The use of atomized sodium in a mixture of ethanol (B145695) and THF under ultrasonic conditions has also been reported for the N-sulfonylation of amines, amides, and imides with p-toluenesulfonyl chloride, achieving completion in a matter of minutes. researchgate.net
The choice of solvent can significantly impact the reaction outcome. Studies on sulfonylation reactions have evaluated a range of solvents, with some, like ethyl acetate (B1210297) and α,α,α-trifluorotoluene, providing higher yields and fewer side products compared to others like THF and ethanol. researchgate.net Water-assisted sulfonylation has also been shown to be effective in certain cases, highlighting the crucial role of the reaction medium. researchgate.net
Evaluation of Catalytic Systems and Reaction Media
A variety of catalytic systems have been developed to facilitate the sulfonylation of amines. Metal oxides, such as nano-sized zinc oxide, copper(II) oxide, and cadmium oxide, have been employed as effective heterogeneous catalysts. researchgate.net These catalysts offer advantages such as high efficiency, mild reaction conditions, and reusability. For example, a marine sponge/nano-CuO composite has been shown to efficiently catalyze the sulfonylation of amines with p-chlorobenzene sulfonyl chlorides. researchgate.net
Copper-catalyzed methods have also been prominent. For instance, a Cu(II)-catalyzed one-pot synthesis of sulfonamides from (hetero)arylboronic acids, amines, and a sulfur dioxide surrogate has been developed. thieme-connect.com Synergistic photoredox and copper catalysis have enabled the synthesis of sulfonamides from aryl radical precursors and a wide range of amines, including electron-deficient ones, in a single step at room temperature. thieme-connect.comacs.org
Furthermore, catalyst-free electrochemical methods for the sulfonylation of amines with sulfonyl hydrazides in an aqueous medium have been developed, offering an oxidant-free and environmentally friendly approach. rsc.org Photocatalytic late-stage functionalization of sulfonamides via sulfonyl radical intermediates has also been described, providing a metal-free approach to modify these compounds. acs.org
Table 2: Comparison of Catalytic Systems for Sulfonylation of Amines
| Catalytic System | Reaction Conditions | Advantages | Reference |
|---|---|---|---|
| Nano ZnO | 50°C | High yield (94%) | researchgate.net |
| CuO | Room Temperature | Good yield (88%) | researchgate.net |
| CdO nanopowder | Reflux | High yield (95%), short reaction time (10 min) | researchgate.net |
| Fe3O4@KCC-1-npr-NH2 | Room Temperature | High yield (97%), catalyst reusability | researchgate.net |
| Synergistic Photoredox and Copper Catalysis | Room Temperature | Single-step process, broad substrate scope | thieme-connect.comacs.org |
Alternative Synthetic Pathways and Functional Group Interconversions
Beyond the direct sulfonylation of anilines, alternative pathways offer flexibility in substrate availability and functional group tolerance. Cross-coupling reactions, in particular, have emerged as powerful tools for the formation of the C-N bond in diaryl sulfonylamines.
The Buchwald-Hartwig amination represents a prominent palladium-catalyzed cross-coupling reaction for forging C-N bonds. libretexts.orgorganic-chemistry.org This method can couple amines with aryl halides or sulfonates. organic-chemistry.org The versatility of this reaction allows for the synthesis of a wide array of aryl amines, often under milder conditions than traditional methods. libretexts.org The development of various generations of catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, has significantly expanded the scope of compatible coupling partners. libretexts.org
Another classical yet relevant method is the Ullmann condensation , a copper-catalyzed reaction that converts aryl halides to aryl amines, ethers, and thioethers. researchgate.net While traditional Ullmann reactions often necessitate high temperatures and stoichiometric amounts of copper, modern modifications using soluble copper catalysts with ligands like diamines have improved the reaction conditions. researchgate.net
Aryl sulfones, which share the diaryl sulfone core structure, can also be synthesized through various modern techniques. These include the Suzuki-type sulfonylation of aryl boron compounds and metal-free methods involving the reaction of sulfonyl hydrazines with diaryliodonium salts. massbank.euorganic-chemistry.org Furthermore, recent advancements have demonstrated the synthesis of diaryl sulfones through the arylsulfonylation of arynes using thiosulfonates, offering a transition-metal-free alternative. wikipedia.org
Functional group interconversions can also be a strategic approach. For instance, a nitro group on one of the aromatic rings can be reduced to an amine, which can then participate in the sulfonamide bond formation.
Purification and Isolation Techniques for Compound Synthesis
The isolation and purification of this compound from the reaction mixture are critical to obtaining a product of high purity. Common techniques employed for sulfonamides include recrystallization and column chromatography.
Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial and is guided by the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. acs.org For sulfonamides, common solvents for recrystallization include ethanol, ethanol/water mixtures, and toluene. acs.org The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities dissolved in the mother liquor. acs.org
Column chromatography is another powerful purification method, particularly for separating mixtures of compounds with different polarities. researchgate.net For sulfonamides, silica (B1680970) gel is a common stationary phase. researchgate.net The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is often used, with the polarity being gradually increased to elute compounds of increasing polarity. acs.org Thin-layer chromatography (TFC) is typically used to determine the optimal solvent system for the separation. researchgate.net For amine-containing compounds like the target molecule, which can sometimes interact strongly with the acidic silica gel, the addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent can improve the chromatographic performance. researchgate.net Supercritical fluid chromatography (SFC) has also been shown to be an effective technique for the separation of sulfonamides. wikipedia.orgrsc.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and chemical environment of atoms within the 2-(3-Chlorobenzene-1-sulfonyl)aniline molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the two aromatic rings and the amine group. The chemical shifts (δ) are influenced by the electronic effects of the substituents—the amino group (-NH₂) on one ring and the chloro (-Cl) and sulfonyl (-SO₂-) groups on the other.
The spectrum is expected to display a series of multiplets in the aromatic region (typically δ 7.0–8.0 ppm). The four protons on the aniline (B41778) ring and the four protons on the chlorobenzene (B131634) ring would each give rise to a complex splitting pattern due to proton-proton (spin-spin) coupling. The amine protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. Based on analogous structures like aniline and chlorobenzene, the protons ortho to the amino group are expected to be the most shielded (lowest chemical shift) in that ring, while protons adjacent to the sulfonyl group would be significantly deshielded (higher chemical shift).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Amine (-NH₂) | Variable (e.g., 4.0-5.0) | Broad Singlet |
| Aniline Ring Protons | 6.8 - 7.5 | Multiplets |
| 3-Chlorobenzene Ring Protons | 7.4 - 7.9 | Multiplets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, twelve distinct signals are expected in the aromatic region (typically δ 110–150 ppm), corresponding to the six carbons of the aniline ring and the six carbons of the 3-chlorobenzene ring.
The carbon atom directly attached to the nitrogen (C-NH₂) in the aniline ring is expected to be found around δ 140-150 ppm. In the other ring, the carbon attached to the sulfonyl group and the carbon bonded to the chlorine atom are significantly influenced by these electron-withdrawing groups. The C-Cl bond typically shifts the carbon resonance to around δ 134 ppm, while the C-SO₂ linkage also results in a downfield shift. Quaternary carbons (those without attached protons) generally show weaker signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aniline Ring: C1 (C-N) | 145 - 148 |
| Aniline Ring: C2-C6 | 115 - 135 |
| 3-Chlorobenzene Ring: C1' (C-S) | 140 - 143 |
| 3-Chlorobenzene Ring: C3' (C-Cl) | 133 - 136 |
| 3-Chlorobenzene Ring: Other C | 125 - 132 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum would establish the connectivity between adjacent protons within the aniline ring and, separately, within the 3-chlorobenzene ring, allowing for the assignment of protons within each spin system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the previously assigned proton signals from the ¹H NMR and COSY spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). The HMBC spectrum is crucial for establishing the link between the two aromatic rings through the sulfonyl bridge. For instance, it would show a correlation from the protons on the aniline ring (e.g., H-2) to the sulfonyl-bearing carbon of the other ring (C-1'). It is also the primary method for assigning quaternary carbons, which are not visible in an HSQC spectrum.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. The IR spectrum of this compound displays absorption bands corresponding to the key structural motifs.
Key expected absorption bands include two distinct N-H stretching vibrations for the primary amine group, strong asymmetric and symmetric stretching vibrations for the sulfonyl (S=O) group, and bands for aromatic C=C and C-H stretching. The presence of the C-S and C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3450 - 3300 |
| Aromatic C-H Stretch | Aryl C-H | 3100 - 3000 |
| S=O Asymmetric Stretch | Sulfonyl (-SO₂-) | 1350 - 1320 |
| S=O Symmetric Stretch | Sulfonyl (-SO₂-) | 1160 - 1140 |
| Aromatic C=C Stretch | Benzene (B151609) Rings | 1600 - 1450 |
| C-N Stretch | Aryl Amine | 1340 - 1250 |
| C-Cl Stretch | Chloroalkane | 800 - 600 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₁₂H₁₀ClNO₂S), the high-resolution mass spectrum would confirm the exact mass of 267.0148.
The electron ionization (EI) mass spectrum is expected to show a distinctive molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a pair of peaks at m/z 267 and 269 (the M⁺ and M+2 peaks) with a corresponding ~3:1 intensity ratio would be a clear indicator of a monochlorinated compound.
The fragmentation pattern provides further structural evidence. Common fragmentation pathways for sulfonamides involve the cleavage of the C-S and S-N bonds. Predicted major fragments would include ions resulting from the loss of sulfur dioxide (SO₂), as well as fragments corresponding to the 3-chlorobenzenesulfonyl cation and the 2-aminophenyl cation.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Ion Structure |
| 267/269 | [C₁₂H₁₀ClNO₂S]⁺ (Molecular Ion) |
| 203/205 | [M - SO₂]⁺ |
| 175/177 | [C₆H₄ClSO₂]⁺ |
| 156 | [C₆H₆NSO₂]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
| 92 | [C₆H₄NH₂]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from the aniline and chlorobenzenesulfonyl chromophores.
The spectrum would likely show strong absorption bands in the UV region, typically between 200 and 400 nm. These absorptions are primarily due to π → π* transitions within the aromatic systems of the two benzene rings. The amino group on the aniline ring acts as a strong auxochrome, which can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The sulfonyl group generally acts as an insulator, limiting electronic conjugation between the two rings, so the resulting spectrum may appear as a superposition of the spectra of the two individual substituted ring systems.
X Ray Crystallography and Solid State Structural Analysis
Crystal Growth and Crystallization Techniques
The initial and often most challenging step in a single-crystal X-ray diffraction study is the cultivation of high-quality single crystals. For organic compounds like 3-Chloro-2-methylbenzene-1-sulfonyl chloride, a common and effective method for crystal growth is slow evaporation from a suitable solvent. In the case of 3-Chloro-2-methylbenzene-1-sulfonyl chloride, well-formed, diffraction-quality crystals were obtained directly from the manufacturer's sample, indicating that the compound likely possesses good crystallization properties. This suggests that slow evaporation of a solution of 2-(3-Chlorobenzene-1-sulfonyl)aniline in a solvent such as ethanol (B145695), methanol, or a mixture including dichloromethane (B109758) or chloroform (B151607) could yield suitable crystals for analysis. The process typically involves dissolving the compound to near-saturation in the chosen solvent at a slightly elevated temperature, followed by slow cooling or allowing the solvent to evaporate at a controlled rate, often in a dust-free environment.
Single-Crystal X-ray Diffraction Data Acquisition and Refinement
Once a suitable single crystal is mounted, it is subjected to a focused beam of X-rays to generate a diffraction pattern. The intensities and positions of the diffracted beams are meticulously recorded and then processed to determine the crystal structure.
For the representative compound, 3-Chloro-2-methylbenzene-1-sulfonyl chloride, data was collected on a Rigaku SCXmini Benchtop Crystallography System. researchgate.net The key parameters for data collection and structure refinement are summarized in the table below. researchgate.net
| Parameter | Value |
| Empirical Formula | C₇H₆Cl₂O₂S |
| Formula Weight | 225.08 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 11.7233 (16) |
| b (Å) | 9.8849 (13) |
| c (Å) | 16.216 (2) |
| β (°) | 100.143 (2) |
| Volume (ų) | 1849.8 (4) |
| Z | 8 |
| Radiation type | Mo Kα (λ = 0.71075 Å) |
| Temperature (K) | 293 |
| Reflections collected | 1551 |
| Final R indices [I > 2σ(I)] | R1 = 0.047 |
| wR (all data) | wR2 = 0.126 |
| Data obtained from the crystallographic study of 3-Chloro-2-methylbenzene-1-sulfonyl chloride. researchgate.net |
The refinement of the crystal structure was performed using the SHELXL97 software package. researchgate.net This process involves adjusting the atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.
Analysis of Molecular Conformation and Geometric Parameters
The refined crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles, which define the conformation of the molecule. In the case of 3-Chloro-2-methylbenzene-1-sulfonyl chloride, the analysis reveals the spatial relationship between the chlorophenyl and sulfonyl chloride groups. The geometry around the sulfur atom is approximately tetrahedral.
Selected bond lengths and angles for 3-Chloro-2-methylbenzene-1-sulfonyl chloride are presented in the table below. researchgate.net
| Bond/Angle | Value (Å/°) |
| S1–O1 | 1.423 (2) |
| S1–O2 | 1.421 (2) |
| S1–C1 | 1.761 (3) |
| S1–Cl1 | 2.059 (1) |
| C5–Cl2 | 1.737 (3) |
| O1–S1–O2 | 123.1 (2) |
| O1–S1–C1 | 111.75 (13) |
| O2–S1–C1 | 109.58 (14) |
| O1–S1–Cl1 | 105.65 (11) |
| O2–S1–Cl1 | 106.32 (14) |
| C1–S1–Cl1 | 102.52 (10) |
| Data obtained from the crystallographic study of 3-Chloro-2-methylbenzene-1-sulfonyl chloride. researchgate.net |
Investigation of Intermolecular Interactions in the Crystal Lattice
The arrangement of molecules in a crystal is dictated by a variety of non-covalent interactions. A thorough analysis of the crystal packing of this compound would reveal the specific forces at play.
In this compound, the presence of the amine (-NH₂) group provides a strong hydrogen bond donor, while the sulfonyl (-SO₂) group offers potent hydrogen bond acceptors in its oxygen atoms. This would likely lead to the formation of N—H⋯O hydrogen bonds, which are a significant driving force in the crystal packing of many sulfonamides. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. Additionally, weaker C—H⋯O interactions, where hydrogen atoms on the aromatic rings interact with the sulfonyl oxygens, can also contribute to the stability of the crystal lattice.
The chlorine atom on the benzene (B151609) ring can participate in halogen bonding. This is a directional, non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) is attracted to a nucleophilic site, such as an oxygen or nitrogen atom, or even a π-system of an adjacent molecule. In the crystal structure of this compound, it would be important to examine short contacts involving the chlorine atom to identify any potential C—Cl⋯O or C—Cl⋯N halogen bonds, which can play a crucial role in directing the crystal packing arrangement.
Scientific Data Unavailable for this compound
Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that there is no publicly available research data for the specific chemical compound This compound corresponding to the requested detailed analysis.
Searches for X-ray crystallography, solid-state structural analysis, crystal packing, polymorphism, co-crystallization studies, and Hirshfeld surface analysis for this particular molecule did not yield any specific results. The scientific community has not published studies on these aspects of this compound.
While general principles and methodologies for these analytical techniques exist and have been applied to structurally related compounds, the strict requirement to focus solely on This compound prevents the generation of a scientifically accurate article based on speculative or comparative data. The creation of such an article without direct experimental findings would not meet the required standards of accuracy and would be misleading.
Therefore, the content for the requested sections cannot be provided.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and properties of molecules. For 2-(3-Chlorobenzene-1-sulfonyl)aniline, such studies would provide invaluable insights into its geometry, reactivity, and spectroscopic characteristics. However, specific computational data for this compound are not currently available in published research.
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. A DFT study of this compound would typically be initiated by constructing an initial guess of the molecular structure. This structure would then be optimized using a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation. The resulting data would include precise bond lengths, bond angles, and dihedral angles.
Hypothetical Data Table for Optimized Geometry: (Note: The following table is a hypothetical representation and is not based on actual experimental or computational results.)
| Parameter | Value |
|---|---|
| C-S Bond Length (Å) | Data Not Available |
| S-N Bond Length (Å) | Data Not Available |
| C-Cl Bond Length (Å) | Data Not Available |
| C-S-N Bond Angle (°) | Data Not Available |
| O-S-O Bond Angle (°) | Data Not Available |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability. A smaller gap suggests that the molecule is more reactive. Global reactivity descriptors such as electronegativity, chemical hardness, and global softness, derived from HOMO and LUMO energies, would further quantify the molecule's reactivity.
Hypothetical Data Table for Frontier Orbitals: (Note: The following table is a hypothetical representation and is not based on actual experimental or computational results.)
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap | Data Not Available |
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution on a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red) would indicate electron-rich areas, such as those around the oxygen and nitrogen atoms, which are susceptible to electrophilic attack. Regions of positive potential (blue) would highlight electron-deficient areas, likely around the hydrogen atoms of the amine group, which are prone to nucleophilic attack.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies for this compound would be performed on the optimized geometry. The calculated IR frequencies are often scaled by a factor to account for anharmonicity and to improve agreement with experimental data.
Hypothetical Data Table for Predicted Spectroscopic Data: (Note: The following table is a hypothetical representation and is not based on actual experimental or computational results.)
| Spectroscopic Data | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (NH₂) (ppm) | Data Not Available |
| ¹³C NMR Chemical Shift (C-S) (ppm) | Data Not Available |
| IR Frequency (S=O stretch) (cm⁻¹) | Data Not Available |
| IR Frequency (N-H stretch) (cm⁻¹) | Data Not Available |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations could be employed to study the conformational flexibility and dynamic behavior of this compound over time. By simulating the motion of the atoms, MD can reveal the preferred conformations of the molecule in different environments (e.g., in a solvent) and the dynamics of intramolecular hydrogen bonding. This information is crucial for understanding how the molecule might interact with biological targets. As with other computational data, specific MD simulation results for this compound are not available.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical calculations are also a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its potential metabolic pathways. By locating the transition state structures and calculating their energies, chemists can determine the activation barriers and predict the most likely reaction pathways. Such studies would provide a molecular-level understanding of the reactivity of this compound, but no such studies have been published to date.
Solvent Effects on Molecular Properties and Reactivity
The solvent environment plays a critical role in influencing the molecular properties and chemical reactivity of solutes. For a molecule like this compound, the polarity, proticity, and specific interactions of the solvent can alter its conformational equilibrium, electronic structure, and the rates of reactions it participates in.
Molecular Properties: Theoretical studies using computational models can predict how solvent effects modulate the properties of sulfonyl aniline (B41778) derivatives. The dipole moment of the molecule, for instance, is expected to be influenced by the dielectric constant of the solvent. In polar solvents, an increase in the dipole moment is generally anticipated due to the stabilization of charge-separated states. Solvatochromic studies on related compounds, which examine the shift in UV-Vis absorption spectra in different solvents, can provide empirical data to validate computational models. These shifts are indicative of changes in the energy gap between the ground and excited states, influenced by solvent polarity.
Reactivity: The reactivity of this compound, particularly in reactions such as its synthesis from 3-chlorobenzene-1-sulfonyl chloride and aniline, is significantly governed by the solvent. Studies on the reactions of substituted benzenesulfonyl chlorides with anilines have shown that reaction rates can be correlated with both macroscopic solvent parameters, like relative permittivity (εr), and empirical scales of solvent polarity. researchgate.net
A more detailed understanding is often achieved using multi-parameter approaches, such as the Kamlet-Taft solvatochromic parameters, which dissect the solvent effect into contributions from dipolarity/polarizability (π*), hydrogen-bond acidity (α), and hydrogen-bond basicity (β). For the reaction between sulfonyl chlorides and anilines, analysis reveals that solvent dipolarity and polarizability play a dominant role in determining the reaction rate. researchgate.net The mechanism is often interpreted as a direct bimolecular nucleophilic displacement, where the solvent stabilizes the transition state. researchgate.net Electron-withdrawing substituents on the aniline ring tend to increase bond-breaking relative to bond formation in the transition state. researchgate.net
| Solvent | Relative Permittivity (εr) | Effect on Reaction Rate (Sulfonyl Chloride + Aniline) |
|---|---|---|
| Methanol | 32.7 | Serves as a common protic solvent for studying reaction kinetics. researchgate.net |
| Acetonitrile | 37.5 | Aprotic solvent where dipolarity significantly influences rates. researchgate.net |
| Dimethylformamide (DMF) | 36.7 | Aprotic polar solvent, often used in mixtures to study solvent effects. researchgate.net |
| Dioxane | 2.2 | Low polarity solvent, used in mixtures to study hydrolysis rates. researchgate.net |
Non-Linear Optical (NLO) Properties Calculation and Analysis
Non-linear optical (NLO) materials are crucial for applications in modern photonics and optoelectronics, including frequency conversion and optical switching. nih.govnih.gov Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant NLO responses. The structure of this compound, with its aniline donor group and chlorobenzene (B131634) sulfonyl acceptor moiety, suggests potential for NLO activity.
Calculation of NLO Properties: The primary NLO property at the molecular level is the first hyperpolarizability (β). Quantum-mechanical calculations, particularly using Density Functional Theory (DFT), are a standard method for predicting NLO properties. researchgate.net By optimizing the molecular structure, computational software like Gaussian can calculate the components of the polarizability (α) and the first hyperpolarizability (β) tensors using the "polar" keyword in the input file. researchgate.net
The total first hyperpolarizability (β₀) is calculated from the individual tensor components (βₓ, βᵧ, β₂) using the following equation: β₀ = (βₓ² + βᵧ² + β₂²)1/2
These calculations provide a theoretical basis for screening candidate molecules for NLO applications before undertaking the often difficult task of synthesis and crystal growth. cooplassomption.comunipa.it The theoretical approach allows for the systematic modification of the molecular structure to optimize its NLO response. cooplassomption.com
Analysis of NLO Properties: The magnitude of the first hyperpolarizability is directly related to the efficiency of second-harmonic generation (SHG), a process where two photons of a certain frequency are converted into one photon with double the frequency. nih.gov For a material to exhibit macroscopic NLO effects like SHG, it must crystallize in a non-centrosymmetric space group. sciencepublishinggroup.com
| NLO Property | Description | Example Value (for BNA crystal) nih.gov |
|---|---|---|
| d₃₃ | Second-order NLO coefficient | 231 ± 5 pm/V |
| d₁₅ | Second-order NLO coefficient | 77.6 ± 1.6 pm/V |
| d₃₂ | Second-order NLO coefficient | 78.1 ± 1.6 pm/V |
| Refractive Index (nz@1064) | Refractive index at pump wavelength (1064 nm) | 1.802 |
| Refractive Index (nz@532) | Refractive index at SHG wavelength (532 nm) | 2.093 |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. youtube.com For analogues of this compound, QSAR can be employed to predict their potential efficacy as therapeutic agents or their properties as functional materials, guiding the design of new, more potent or suitable analogues. nih.govmdpi.com
The core of any QSAR model is the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.net These descriptors are then used as independent variables in a statistical model to predict the dependent variable (e.g., biological activity). youtube.com
Physicochemical Descriptors and Molecular Features: A wide array of descriptors can be calculated to represent the molecular structure. nih.gov For sulfonyl aniline analogues, these can be broadly categorized as follows:
Topological Descriptors: These describe the atomic connectivity and shape of the molecule, such as connectivity indices and kappa shape indices. They are derived from the 2D representation of the molecule. mdpi.com
Electronic Descriptors: These quantify the electronic properties, including partial atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). nih.gov For sulfonyl derivatives, descriptors like the sum of partial charges on specific atoms (e.g., lipophilic atoms near a sulfur atom) can be critical. mdpi.com
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Molar refractivity (MR) and substituent volumes are common steric descriptors. nih.gov In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), steric fields are calculated around the molecules. nih.gov
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common descriptor for hydrophobicity, which is crucial for predicting how a molecule interacts with biological systems. nih.gov
Quantum-Chemical Descriptors: Calculated using methods like DFT, these include properties like total energy, heat of formation, and orbital energies, providing a highly detailed description of the molecule's electronic nature. mdpi.comresearchgate.net
The development of a robust QSAR model involves selecting a relevant set of these descriptors and using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Genetic Function Approximation (GFA) to build the predictive equation. mdpi.commdpi.comnih.gov The resulting model highlights which molecular features are most important for the activity being studied, providing invaluable insight for the rational design of new analogues. researchgate.net
| Descriptor Category | Example Descriptors | Significance in QSAR for Analogues |
|---|---|---|
| Physicochemical | logP, Molar Volume, Polar Surface Area (PSA) | Relates to membrane permeability, solubility, and overall bioavailability. nih.gov |
| Electronic | Partial Atomic Charges, HOMO/LUMO Energies, Dipole Moment | Describes the molecule's ability to engage in electrostatic interactions and its chemical reactivity. nih.gov |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular size, shape, and degree of branching. mdpi.com |
| Steric (3D) | Van der Waals Volume, CoMFA/CoMSIA Fields | Defines the spatial requirements for binding to a target site. nih.gov |
| Quantum-Chemical | Total Energy, Heat of Formation, Electronegativity | Provides precise electronic parameters that can influence intermolecular interactions. researchgate.net |
Mechanistic Insights into Molecular Interactions Non Clinical Focus
Computational Molecular Docking Studies with Biological Macromolecules
Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.govyoutube.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a potential drug candidate at the atomic level. nih.govyoutube.comresearchgate.net
Prediction of Binding Sites and Modes of Interaction
For 2-(3-Chlorobenzene-1-sulfonyl)aniline, a molecular docking study would commence with the identification of a relevant biological target. This could be an enzyme or receptor implicated in a disease pathway where structurally similar sulfonamides have shown activity. The three-dimensional structure of this target, typically obtained from protein data banks, is a prerequisite. longdom.orgnumberanalytics.com
The docking process involves sampling numerous possible conformations and orientations of the ligand within the active site of the receptor. nih.gov Sophisticated algorithms are employed to explore the ligand's rotational and translational degrees of freedom, as well as the flexibility of the receptor's side chains. nih.gov For this compound, the likely binding mode would involve the sulfonyl group, the aniline (B41778) moiety, and the chlorobenzene (B131634) ring engaging with specific residues in the binding pocket. The final predicted binding pose is the one with the most favorable calculated binding energy. youtube.com
Analysis of Ligand-Receptor Interactions
Once a plausible binding pose is identified, a detailed analysis of the interactions between this compound and the receptor is conducted. These interactions are the foundation of the ligand's affinity and specificity for the target. The primary types of interactions that would be investigated include:
Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a classic hydrogen bond donor (from the N-H) and acceptor (from the oxygens). The aniline nitrogen can also act as a hydrogen bond donor. These interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) are crucial for anchoring the ligand in the binding site.
Van der Waals Forces: These are weak, short-range electrostatic interactions that occur between all atoms. While individually weak, the cumulative effect of van der Waals forces provides a substantial contribution to the stability of the ligand-receptor complex. nih.gov
Pi-Interactions: The aromatic rings can participate in various pi-interactions, including pi-pi stacking with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan, and pi-cation interactions with positively charged residues like Lysine and Arginine.
| Interaction Type | Potential Functional Group of Ligand | Potential Interacting Residue of Receptor |
|---|---|---|
| Hydrogen Bond Donor | Aniline N-H, Sulfonamide N-H | Asp, Glu, Ser, Thr (side chain carbonyl/hydroxyl) |
| Hydrogen Bond Acceptor | Sulfonyl O | Lys, Arg, Ser, Thr (side chain amine/hydroxyl) |
| Hydrophobic Interaction | Chlorobenzene Ring, Aniline Ring | Val, Leu, Ile, Phe, Ala |
| Pi-Pi Stacking | Chlorobenzene Ring, Aniline Ring | Phe, Tyr, Trp |
In Silico Assessment of Binding Affinity (Computational Models)
Docking programs use scoring functions to estimate the binding affinity of a ligand to its target. nih.gov These scoring functions are mathematical models that approximate the free energy of binding. A lower (more negative) score generally indicates a more favorable binding affinity. youtube.com The binding affinity for this compound would be calculated based on the sum of all favorable and unfavorable interactions in the predicted binding pose.
More rigorous methods like Molecular Dynamics (MD) simulations can further refine the binding affinity prediction. iaanalysis.comnih.gov MD simulations model the movement of atoms in the ligand-receptor complex over time, providing a more dynamic and realistic picture of the interactions and allowing for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). iaanalysis.commdpi.com
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles Applied to Analogues
The principles of SBDD and LBDD are central to modern drug discovery and could be applied to develop analogues of this compound with improved properties. longdom.orgnih.gov
Structure-Based Drug Design (SBDD) relies on the 3D structure of the target macromolecule. numberanalytics.comgardp.org If a co-crystal structure of this compound with its target was determined, or a reliable docking model was generated, SBDD could be used to design more potent analogues. For example, if the binding pocket has an unoccupied hydrophobic region adjacent to the chloro-substituent, analogues with larger hydrophobic groups at this position could be synthesized to improve binding. Conversely, if a polar residue is nearby, introducing a hydrogen-bonding moiety could enhance affinity. proteinstructures.com
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. biosolveit.degardp.org This approach uses the knowledge of a set of molecules known to be active. If a series of analogues of this compound with varying biological activities were available, a pharmacophore model could be generated. This model would define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. This pharmacophore could then be used to screen virtual libraries for new, structurally diverse compounds with the desired biological effect. iaanalysis.com
| Design Strategy | Principle | Application to Analogues of this compound |
|---|---|---|
| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the target protein to design complementary ligands. numberanalytics.com | Modify substituents on the aromatic rings to optimize interactions with specific residues in the binding pocket. |
| Ligand-Based Drug Design (LBDD) | Uses the properties of known active ligands to predict the activity of new compounds. iaanalysis.com | Develop a pharmacophore model from a series of active analogues to identify key structural features for activity. |
Investigation of Enzyme Inhibition Mechanisms at a Molecular Level
Should this compound be identified as an enzyme inhibitor, computational methods can help elucidate its mechanism of inhibition at a molecular level. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive. libretexts.org
Competitive Inhibition: In this mode, the inhibitor and the natural substrate compete for the same active site on the enzyme. knyamed.comquora.com Molecular docking studies would show this compound binding directly in the active site, physically blocking the substrate from entering.
Non-competitive Inhibition: Here, the inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound. libretexts.orgknyamed.com Docking and MD simulations could identify such an allosteric site and demonstrate the conformational changes induced by the binding of this compound. nih.gov
By comparing the binding energies of the compound to the free enzyme and the enzyme-substrate complex through computational models, a hypothesis about the mode of inhibition can be formulated and subsequently tested experimentally.
Chemoinformatics and Virtual Screening Approaches for Ligand Discovery
Chemoinformatics applies computational methods to analyze chemical information. acs.orgnih.gov In the context of this compound, chemoinformatics tools would be invaluable for virtual screening to discover new ligands. nih.govmdpi.com
Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. nih.govscribd.com If this compound is a known active compound, a similarity search could be performed on large compound databases to find molecules with similar physicochemical properties and structural features. biosolveit.de Alternatively, if a pharmacophore model has been developed (as in LBDD), it can be used as a 3D query to filter large virtual libraries. nih.gov The top-ranking "hits" from the virtual screen would then be selected for experimental testing, significantly streamlining the drug discovery process. nih.gov
Unable to Generate Article: Lack of Specific Research Data
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data on the chemical compound This compound to generate the requested article on its "Mechanistic Insights into Molecular Interactions" and "Molecular Recognition Principles and Binding Hotspots."
The conducted searches did not yield any detailed research findings, such as binding affinity data, identification of specific molecular targets, or characterization of binding hotspots for this particular compound. The strict requirement to focus solely on "this compound" and to include detailed, scientifically accurate research findings with data tables cannot be met with the currently available information.
While information on structurally related sulfonamides or aniline derivatives exists, the user's explicit instructions to exclude any information that falls outside the direct scope of the specified compound prevents the use of such analogous data. Generating an article under these constraints would lead to speculation and would not meet the required standards of scientific accuracy and authoritativeness.
Therefore, to ensure the integrity and accuracy of the information provided, the requested article cannot be created at this time. Should peer-reviewed research focusing on the molecular interactions of "this compound" be published in the future, the generation of such an article would become feasible.
Future Perspectives and Advanced Research Avenues
Development of Novel Synthetic Routes for Sulfonamide Derivatives
The traditional synthesis of N-aryl sulfonamides involves the reaction of an amine with a sulfonyl chloride. nih.govwikipedia.org However, the preparation of the requisite sulfonyl chlorides often presents challenges, such as the use of harsh reagents like chlorosulfonic acid in electrophilic aromatic substitution or oxidative chlorination processes. nih.gov To overcome these limitations, research is actively focused on developing more efficient, milder, and versatile catalytic methods.
Recent advancements have introduced a variety of innovative strategies:
Catalytic Cross-Coupling Reactions: Modern synthetic chemistry has leveraged transition metal catalysis to construct the key S-N bond or its precursors. This includes palladium-catalyzed methods for preparing sulfonyl chlorides from arylboronic acids under mild conditions and copper- or nickel-catalyzed systems that couple (hetero)arylboronic acids with amines and a sulfur dioxide source in a single step. nih.govthieme-connect.com
Photoredox and Electrocatalysis: The use of synergetic photoredox and copper catalysis enables the synthesis of sulfonamides from various aryl radical precursors and both electron-rich and electron-deficient amines at room temperature. acs.org
Alternative Starting Materials: To improve atom economy and utilize readily available feedstocks, methods have been developed to synthesize N-aryl sulfonamides directly from abundant nitroarenes or via the direct C-H sulfonamidation of aromatic rings using sulfonyl azides. tandfonline.comrsc.org
Decarboxylative Approaches: A recently developed copper-catalyzed method allows for the conversion of native aromatic carboxylic acids and amines into sulfonamides, providing a direct synthetic route from common amide coupling partners. nih.gov
Novel Reagents and Rearrangements: The development of stable sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), has facilitated safer and more convenient multi-component reactions. organic-chemistry.orgorganic-chemistry.org Additionally, classic reactions are being reimagined, such as the thia-Fries rearrangement of aryl N,N-dialkylsulfamates, offering new pathways to functionalized sulfonamides. universityofgalway.ie
| Synthetic Strategy | Key Reagents/Catalysts | Starting Materials | Key Advantages |
|---|---|---|---|
| Traditional Synthesis | Chlorosulfonic Acid or SOCl₂/H₂O₂ | Arenes, Thiols, Amines | Well-established, high-yielding for simple substrates. wikipedia.orgnih.gov |
| Catalytic Cross-Coupling | Pd, Cu, or Ni catalysts | Aryl Boronic Acids, Aryl Halides, Amines | High functional group tolerance, mild conditions. nih.govthieme-connect.com |
| Photoredox Catalysis | Photocatalyst + Cu catalyst, SO₂ source | Aryl radical precursors, Amines | Room temperature reaction, good for weakly nucleophilic amines. acs.org |
| C-H Sulfonamidation | Rh, Ru, or Ir catalysts | Arenes, Sulfonyl Azides | High atom economy, direct functionalization. rsc.org |
| Decarboxylative Sulfonylation | Cu catalyst, SO₂ source | Aryl Carboxylic Acids, Amines | Utilizes common and stable starting materials. nih.gov |
Integration of Computational and Experimental Approaches in Structure-Property Relationships
The synergy between computational modeling and experimental validation is becoming indispensable for understanding the nuanced structure-property relationships in sulfonamides. Density Functional Theory (DFT) has emerged as a powerful tool for investigating electronic structure and molecular reactivity. nih.gov
This integrated approach provides deep insights into several key areas:
Conformational Analysis: Unlike the rigid planar peptide bond, the sulfonamide bond exhibits greater flexibility. psu.edu Computational studies reveal that the torsion angle of the S-N bond deviates significantly from a simple cis/trans conformation, and the nitrogen atom often adopts a pyramidal geometry, leading to multiple stable rotamers. psu.edunih.gov These theoretical predictions are validated and quantified using experimental methods like dynamic NMR and X-ray crystallography, which can determine conformational preferences in solution and the solid state. umich.edu
Reaction Mechanism Elucidation: Computational chemistry is critical for rationalizing reaction outcomes. For instance, combined experimental and computational studies on the formation of sulfonamide analogues have detailed the S_N2-like transition state, highlighting the role of catalysts in lowering activation energy. nih.govacs.org Similarly, DFT calculations have been used to explain the site-selectivity of C-H activation reactions directed by sulfonamide groups by comparing the energies of competing reaction pathways. rsc.org
Predicting Biological Activity: The specific three-dimensional shape (conformation) of a sulfonamide can profoundly influence its biological activity. researchgate.net By correlating quantum chemical descriptors calculated via DFT with experimentally observed activities, researchers can build predictive models to guide the design of new compounds with enhanced properties. nih.gov
| Area of Study | Computational Method | Predicted Properties | Experimental Validation Technique |
|---|---|---|---|
| Conformational Analysis | DFT, Ab initio MO Theory | Torsional angles, Energy barriers, Rotamer stability | X-Ray Crystallography, NMR Spectroscopy (DNMR). psu.eduumich.edu |
| Reaction Mechanisms | DFT | Transition state structures, Activation energies, Reaction pathways | Kinetic studies, Isotope labeling experiments. nih.govrsc.org |
| Structure-Property Prediction | DFT, QSAR | Electronic properties (HOMO/LUMO), Dipole moment, Reactivity descriptors | Biological assays, Spectroscopic measurements. nih.govnih.gov |
Exploration of Aniline (B41778) Sulfonamides in Material Science Applications
The inherent structural features of the sulfonamide group—its rigidity and capacity for strong hydrogen bonding—make aniline sulfonamides and their derivatives attractive candidates for applications in material science. wikipedia.org
Future research directions include:
Organic Semiconductors: There is intense research into organic semiconductors for use in low-cost, printable electronic devices like organic field-effect transistors (OFETs) and sensors. rsc.orgyoutube.com The ability to tune the electronic properties of molecules through synthetic modification is key. Cyclic sulfonamides (sultams) have already been utilized as deep-blue emitters for organic electronics, indicating the potential of the sulfonyl group in this area. wikipedia.org The defined structure of aniline sulfonamides could be exploited to create new p-type or n-type semiconducting materials.
Functional Polymers: The incorporation of sulfonamide moieties into polymer backbones or as pendant groups can impart specific properties. The template polymerization of aniline using polymeric sulfonic acids is one established method for creating conductive polyaniline complexes. researchgate.net Future work could focus on synthesizing novel monomers based on structures like 2-(3-Chlorobenzene-1-sulfonyl)aniline to create polymers with tailored thermal, mechanical, or electronic characteristics.
Advanced Dyes and Pigments: Historically, sulfonamide chemistry is linked to the development of dyes. The chromophoric properties of aniline sulfonamides can be tuned by modifying the substitution patterns on the aromatic rings, leading to new colorants with enhanced stability or specific spectral properties for advanced applications.
Advancements in Spectroscopic and Crystallographic Characterization Techniques
A deep understanding of the structure of this compound and its analogues at both the molecular and supramolecular levels relies on sophisticated characterization techniques.
Advanced Crystallography: While single-crystal X-ray diffraction remains the definitive method for determining 3D molecular structures in the solid state, its combination with computational tools offers deeper insights. nih.govHirshfeld surface analysis is a modern computational technique applied to crystallographic data that allows for the visualization and quantification of intermolecular interactions. nih.govnih.gov This method provides detailed information on hydrogen bonds and other weak interactions that govern the crystal packing, which is crucial for rationalizing physical properties and designing crystalline materials. nih.gov
Dynamic NMR Spectroscopy: To understand the behavior of these molecules in solution, advanced NMR techniques are employed. Variable-temperature or dynamic NMR (DNMR) is particularly useful for studying conformational dynamics, such as the hindered rotation around the aryl-N and aryl-S bonds, which can lead to observable rotamers at low temperatures. umich.edu These experiments allow for the direct measurement of the energy barriers associated with these conformational changes. umich.edu
| Technique | Information Provided | Contribution to Sulfonamide Research |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, solid-state conformation. nih.gov | Provides definitive proof of structure and validates computational models. researchgate.net |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions (e.g., H-bonds, π-π stacking). nih.govnih.gov | Explains crystal packing and helps in the design of crystalline materials with specific properties. |
| Dynamic NMR (DNMR) | Conformational dynamics in solution, energy barriers to bond rotation, rotamer populations. umich.edu | Reveals the flexibility and solution-state behavior of sulfonamides, which is relevant to their function. |
Contribution of this compound and its Analogues to Chemical Methodology Development
Beyond their direct applications, sulfonamides are pivotal in the development of new synthetic methodologies that expand the toolkit of organic chemistry.
Directing Groups in C-H Activation: The sulfonamide moiety has proven to be a highly effective and versatile directing group for transition-metal-catalyzed C-H activation. nih.govresearchgate.net This strategy enables the direct functionalization (e.g., arylation, olefination, alkylation) of the C-H bond at the ortho-position of an aromatic ring, providing a powerful tool for the late-stage diversification of complex molecules and drug candidates. acs.org Research has even shown that the selectivity of C-H activation can be switched between the sulfonamide and another competing directing group within the same molecule by tuning reaction conditions. rsc.orgrsc.org
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: Introduced by K. Barry Sharpless, SuFEx has been established as a new generation of "click chemistry". uga.edu This field relies on the unique reactivity of the S(VI)-F bond, found in compounds like sulfonyl fluorides (R-SO₂F). bldpharm.comresearchgate.net While more stable than their sulfonyl chloride counterparts, sulfonyl fluorides can be activated to react with high reliability and efficiency with nucleophiles, including amines, to form robust S-N bonds. bldpharm.comnih.gov The principles and tools developed for SuFEx, which has found wide use in bioconjugation, drug discovery, and material science, enrich the broader understanding and utility of sulfur-nitrogen bond formation central to all sulfonamides. uga.edunih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-Chlorobenzene-1-sulfonyl)aniline, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves sulfonation of aniline derivatives followed by chlorination. For example, sulfonation using sulfonic acid derivatives under controlled temperatures (80–100°C) generates the sulfonyl intermediate, which is then chlorinated at the meta position using Cl₂ or SOCl₂. Intermediates are characterized via NMR spectroscopy (to confirm sulfonyl and chloro substitution patterns) and mass spectrometry (for molecular weight validation). Crystallization from ethanol or methanol is commonly used for purification .
Q. How does the electron-withdrawing sulfonyl group influence the reactivity of the aniline moiety?
- Methodological Answer : The sulfonyl group reduces electron density on the aromatic ring, directing electrophilic substitution to the para position relative to itself. Reactivity can be experimentally assessed via kinetic studies of nitration or halogenation reactions. Computational methods (e.g., DFT calculations) predict electrophilic attack sites, validated by isolating and characterizing reaction products .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer :
- HPLC : Quantifies purity (>98% typically required for research use).
- ¹H/¹³C NMR : Identifies substitution patterns (e.g., chloro and sulfonyl group positions).
- Elemental Analysis : Confirms empirical formula (C, H, N, S, Cl ratios).
- FT-IR : Validates functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized, particularly in avoiding side products like over-chlorinated derivatives?
- Methodological Answer :
- Stepwise Chlorination : Use substoichiometric Cl₂ with real-time monitoring via GC-MS to prevent over-chlorination.
- Catalytic Optimization : Transition-metal catalysts (e.g., FeCl₃) enhance regioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve sulfonation efficiency.
- Data Contradiction Note : Conflicting yield reports may arise from varying Cl₂ gas flow rates or temperature control; systematic DOE (Design of Experiments) is recommended .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
-
Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines).
-
Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain divergent results.
-
Structure-Activity Relationship (SAR) Analysis : Compare derivatives with modified sulfonyl or chloro groups (see Table 1 ) to isolate critical pharmacophores.
Table 1: Comparative Bioactivity of Analogues
Compound Modification Observed Activity (IC₅₀) Source This compound None (parent) 12 µM (Enzyme X) 2-(4-Fluorobenzene-1-sulfonyl)aniline Fluoro substituent 45 µM (Enzyme X) 2-(Benzene-1-sulfonyl)aniline No chloro group >100 µM (Enzyme X)
Q. How do steric and electronic effects of the 3-chloro and sulfonyl groups impact binding to biological targets like kinases?
- Methodological Answer :
- Molecular Docking : Simulate interactions using software like AutoDock to predict binding poses.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.
- Mutagenesis Studies : Modify target residues (e.g., kinase ATP-binding pockets) to assess steric clashes with the chloro group .
Q. What methodologies address the compound’s limited solubility in aqueous assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
- Prodrug Design : Introduce hydroxyl or amine groups via N-alkylation to enhance hydrophilicity.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting data on the compound’s stability under acidic vs. basic conditions?
- Methodological Answer :
- pH Stability Profiling : Conduct accelerated degradation studies at pH 1–14, monitored via HPLC-UV .
- Degradation Pathway Mapping : Identify hydrolysis products (e.g., sulfonic acid derivatives) using HRMS .
- Contradiction Resolution : Differences may stem from buffer composition (e.g., phosphate vs. acetate buffers) .
Q. What computational tools predict the environmental fate of this compound in toxicity studies?
- Methodological Answer :
- QSAR Models : Predict biodegradability and ecotoxicity using EPI Suite or TEST software.
- Metabolite Prediction : Employ platforms like Meteor Nexus to forecast mammalian metabolic pathways.
- Validation : Compare predictions with experimental microsomal incubation data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
